
3-Ethyl-2,4-dimethyl-1H-pyrrole
Overview
Description
3-Ethyl-2,4-dimethyl-1H-pyrrole (CAS 517-22-6), also known as cryptopyrrole, is a substituted pyrrole derivative with the molecular formula C₈H₁₃N and a molecular weight of 123.2 g/mol. Its structure features methyl groups at positions 2 and 4 and an ethyl group at position 3 on the pyrrole ring. This compound is a critical intermediate in organic synthesis, particularly for boron-dipyrromethene (BODIPY) dyes, and is used diagnostically for pyrrole disorders like pyroluria, which involve abnormal hemoglobin synthesis . Physically, it is a liquid at room temperature (density 0.913 g/cm³, refractive index 1.496) and is soluble in ethanol, ether, benzene, and chloroform .
Preparation Methods
Bromination-Ring Closure Strategy
Bromination of Propionaldehyde
The initial step in a widely cited synthetic pathway involves the bromination of propionaldehyde using molecular bromine (Br₂) in a non-proton solvent (e.g., dichloromethane or carbon tetrachloride) at 0–50°C . This exothermic reaction generates 2-bromopropanal, a key intermediate, with high regioselectivity (>90% conversion) . The choice of solvent critically influences reaction kinetics, as polar aprotic solvents stabilize the transition state and minimize side reactions such as over-bromination .
Pyrrole Ring Formation
The subsequent ring-closure reaction combines 2-bromopropanal with ethyl acetoacetate and aqueous ammonia (25–30% NH₃) under controlled conditions (0–50°C, 10–14 hours) . Ethyl acetoacetate serves as a dual-purpose reagent, contributing both the acetyl and ethyl groups to the pyrrole backbone. Ammonia facilitates deprotonation and cyclization, yielding 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester as the primary product . While this intermediate is not the target compound, its hydrolysis and decarboxylation under acidic conditions (e.g., HCl/EtOH reflux) could theoretically yield 3-ethyl-2,4-dimethyl-1H-pyrrole, though this step remains speculative in the cited literature .
Table 1: Reaction Parameters for Bromination-Ring Closure
Parameter | Conditions | Yield/Conversion |
---|---|---|
Bromination solvent | Dichloromethane | >90% |
Reaction temperature | 0–50°C | — |
Ammonia concentration | 25–30% (aq.) | — |
Ring-closure duration | 10–14 hours | 75–85% |
Diethyl Dicarboxylate Hydrolysis Pathway
Synthesis of 2,4-Dimethylpyrrole-3,5-diethyl Dicarboxylate
A parallel approach begins with the condensation of methyl acetoacetate and sodium nitrite (NaNO₂) in acetic acid at 5–15°C, followed by zinc-mediated reduction . This step produces 2,4-dimethylpyrrole-3,5-diethyl dicarboxylate, a diester precursor, in 36% yield . The use of zinc powder ensures selective reduction of nitroso intermediates while avoiding over-reduction .
Alkaline Hydrolysis and Decarboxylation
Hydrolysis of the diester with potassium hydroxide (KOH) under reflux yields 2,4-dimethylpyrrole, which is subsequently functionalized via Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) . While this method primarily targets 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde, substituting formylation reagents with ethylating agents (e.g., ethyl bromide or triethyloxonium tetrafluoroborate) could introduce the ethyl group at position 3 .
Table 2: Key Steps in Diethyl Dicarboxylate Hydrolysis
Step | Reagents/Conditions | Yield |
---|---|---|
Diester synthesis | Methyl acetoacetate, NaNO₂, Zn | 36% |
Alkaline hydrolysis | KOH (aq.), reflux | 38% |
Functionalization | POCl₃, DMF, 0–25°C | 42% |
Lewis Acid-Catalyzed Cyclization
Boron Trifluoride-Mediated Ring Closure
In a modified Knorr pyrrole synthesis, this compound is synthesized via BF₃·Et₂O-catalyzed cyclization of ethyl 3-aminocrotonate derivatives . This method, adapted from BODIPY dye synthesis, involves reacting this compound with aldehydes in methanol under acidic conditions (HBr) . The boron trifluoride complex stabilizes the dipyrrin intermediate, enabling high-purity isolation via crystallization .
Solvent and Temperature Optimization
The reaction proceeds optimally in methanol at 25°C, achieving 65–75% yield after 24 hours . Elevated temperatures (>40°C) promote side reactions, while polar solvents (e.g., DMF) reduce regioselectivity .
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis (300 MHz, CDCl₃) of this compound derivatives reveals distinct resonances:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, MeOH/H₂O = 70:30) confirms ≥98% purity for crystallized products, with retention times of 8.2–8.5 minutes .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,4-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic substitution reactions are common, where substituents replace hydrogen atoms on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while substitution reactions can produce halogenated or nitrated pyrrole compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H13N
- Molecular Weight : Approximately 123.1955 g/mol
- Structure : Characterized by a five-membered aromatic ring containing one nitrogen atom, with two methyl groups at the 2 and 4 positions and an ethyl group at the 3 position.
Organic Electronics
3-Ethyl-2,4-dimethyl-1H-pyrrole is utilized in the development of conjugated systems that exhibit unique electronic properties. Research has indicated its potential in:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable structures can enhance the efficiency of OLEDs.
- Solar Cells : Its photophysical properties make it a candidate for use in organic solar cells.
Photochemistry
The compound serves as a precursor for synthesizing various dyes, particularly BODIPY dyes, which are known for their bright fluorescence and stability. These dyes have applications in:
- Bioimaging : BODIPY derivatives can be used as fluorescent markers in biological studies.
- Sensors : The unique optical properties of these dyes allow them to be employed in chemical sensors.
Medicinal Chemistry
While this compound itself is not biologically active, it has been explored for its potential to synthesize biologically relevant compounds. Notable applications include:
- Antimicrobial Agents : Preliminary studies suggest that derivatives may exhibit antimicrobial properties.
- Pharmacological Research : Its structural similarity to other biologically active pyrroles positions it as a lead compound for drug development.
Case Study 1: Synthesis of Dipyrrins
Research has demonstrated the successful synthesis of meso-benzyl and meso-alkyl dipyrrin salts using this compound. These compounds exhibit interesting photochemical properties that make them suitable for applications in sensors and photocatalysis.
Case Study 2: BODIPY Dyes
Studies have shown that derivatives synthesized from this compound can be used in bioimaging due to their ability to fluoresce upon interaction with specific cellular components. This has implications for cancer research and cellular biology.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,4-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand binding to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrole Derivatives
Substituent Effects on Physical and Chemical Properties
Table 1: Key Properties of 3-Ethyl-2,4-dimethyl-1H-pyrrole and Analogues
Key Observations :
- Substituent Impact : The ethyl and methyl groups in this compound increase its molecular weight and hydrophobicity compared to simpler dimethylpyrroles (C₆H₉N). The carboxylate derivatives (e.g., ethyl esters) exhibit higher molecular weights and melting points due to polar functional groups .
- Solubility: While this compound shares ethanol/ether solubility with simpler analogues, its higher alkyl substitution reduces water solubility, making it ideal for non-polar synthetic environments .
Comparison with Other Pyrroles :
- Simpler pyrroles (e.g., 2,4-dimethylpyrrole) lack the ethyl group, reducing steric hindrance and altering electronic properties, which can lead to less controlled reaction pathways in BODIPY synthesis .
- Carboxylate-substituted pyrroles (e.g., ethyl 3,5-dimethylpyrrole-2-carboxylate) introduce electron-withdrawing groups, which may hinder condensation reactions compared to the electron-donating ethyl/methyl groups in this compound .
Table 2: Antifungal Activity of Pyrrole Derivatives
Compound Class | EC₅₀ Against R. solani (µg/mL) | Key Substituents |
---|---|---|
This compound derivatives (e.g., 3cd) | 12.5 | Ethyl, methyl, halogen groups |
Other substituted pyrroles | >50 | Halogen, carboxylate groups |
Key Findings :
- Derivatives of this compound exhibit superior antifungal activity against Rhizoctonia solani compared to other pyrroles, likely due to optimal lipophilicity from ethyl/methyl groups enhancing membrane penetration .
- Carboxylate or bulkier substituents reduce activity, possibly by decreasing cell permeability or interfering with target binding .
Biological Activity
3-Ethyl-2,4-dimethyl-1H-pyrrole is a compound that has garnered attention in recent research due to its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial and fungicidal properties, as well as its role in synthetic chemistry.
Chemical Structure and Properties
This compound features a five-membered aromatic heterocyclic structure with an ethyl group at the 3-position and two methyl groups at the 2 and 4 positions. This unique arrangement contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial properties, although specific mechanisms of action and efficacy require further investigation.
- Fungicidal Activity : Recent findings have demonstrated that derivatives of this compound show significant fungicidal activity against various phytopathogens. For example, it has been tested against species such as Fusarium graminearum and Rhizoctonia solani, showing effective inhibition at concentrations around 500 μg/mL .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
-
Fungicidal Activity Study :
- Objective : To evaluate the fungicidal effects of derivatives of this compound against common phytopathogens.
- Methodology : In vitro assays were conducted to assess the inhibition rates against six different fungal species.
- Results : The study found that certain derivatives exhibited higher inhibition rates compared to others, indicating that structural modifications significantly impact biological activity .
-
Synthesis and Structural Study :
- Objective : To synthesize new pyrrole derivatives and evaluate their pharmacological properties.
- Findings : The synthesized compounds demonstrated varying degrees of anti-inflammatory and antimicrobial activities. The structural analysis revealed insights into how substituents affect biological interactions .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities associated with various pyrrole derivatives compared to this compound:
While specific mechanisms for the biological activity of this compound remain largely unexplored, it is hypothesized that:
- Interaction with Biological Targets : The compound may interact with enzymes or receptors involved in metabolic pathways, potentially modulating their activity.
- Structural Influence on Activity : The presence of ethyl and dimethyl groups likely influences the compound's ability to penetrate biological membranes or bind to target sites effectively.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-ethyl-2,4-dimethyl-1H-pyrrole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common synthesis involves acid-catalyzed condensation of acylated pyrroles. For example, this compound was synthesized via condensation of (4-bromo-3,5-dimethyl-1H-pyrrol-2-yl)(o-tolyl)methanone with this compound under BF₂ chelation . Another route uses KOH in ethylene glycol at 160°C for deprotonation and acylation, followed by extraction with CH₂Cl₂ and drying over Na₂SO₄ . Yield optimization requires controlled stoichiometry, temperature gradients, and purification via column chromatography. Conflicting yields (e.g., 60–87% in different studies) suggest solvent polarity and catalyst selection as critical variables .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Structural elucidation employs:
- X-ray crystallography : SHELX software refines crystallographic data to determine bond lengths and angles .
- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows δ 1.17–1.47 ppm (ethyl/methyl groups) and δ 6.32–7.93 ppm (pyrrole protons) .
- Mass spectrometry (MS) : ESIMS confirms molecular ions (e.g., m/z 123.2 for C₈H₁₃N) . Discrepancies in reported δ values (e.g., ±0.1 ppm shifts) may arise from solvent effects or instrument calibration; deuterated solvent controls are recommended .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep at 2–8°C in ventilated areas, away from ignition sources .
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as Skin Irritant Category 2) .
- Spill management : Use inert absorbents (e.g., sand) and avoid water to prevent fire spread . Contradictory flash points (71°C in SDS vs. 197°C in other reports) necessitate verifying material-specific data before thermal experiments .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates:
- Electronegativity and hardness : Global hardness (η) and Fukui functions identify nucleophilic/electrophilic sites using software like Gaussian with B3LYP/6-311+G(d,p) basis sets .
- Polarizability : Predicted value of 15.8×10⁻²⁴ cm³ aligns with experimental data, validating substituent effects on electron distribution . Discrepancies between computed and observed dipole moments (if any) require solvent effect corrections (e.g., PCM model) .
Q. What are the key reactivity patterns of this compound in heterocyclic functionalization?
- Methodological Answer : The compound undergoes:
- Electrophilic substitution : Bromination at the 4-position under NBS/light conditions .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄ catalyst .
- Condensation : Forms BODIPY fluorophores via BF₂ chelation, critical for fluorescent dye synthesis . Conflicting reactivity (e.g., regioselectivity in acylation) can be resolved by steric maps derived from X-ray data .
Q. How does this compound contribute to biomedical research, particularly in pyrrole metabolism disorders?
- Methodological Answer :
- Diagnostic applications : Serves as a biomarker for pyroluria, detected via HPLC-UV in urine samples (retention time ~8.2 min) .
- Mechanistic studies : Overproduction of pyrroles disrupts hemoglobin synthesis; in vitro assays with heme precursors (e.g., δ-ALA) quantify inhibition kinetics . Contradictory clinical thresholds (e.g., urinary concentration norms) require cohort-specific calibration .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility)?
- Methodological Answer :
- Boiling point : Discrepancies (71°C vs. 197°C) arise from measurement conditions (e.g., reduced pressure vs. ambient). Use Antoine equation adjustments for pressure corrections .
- Solubility : Conflicting data (e.g., "NA" vs. 0.5 mg/mL in DMSO) necessitate validation via saturation shake-flask method with UV quantification .
Properties
IUPAC Name |
3-ethyl-2,4-dimethyl-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-4-8-6(2)5-9-7(8)3/h5,9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBBLOXDLGIMEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199647 | |
Record name | Kryptopyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517-22-6 | |
Record name | 2,4-Dimethyl-3-ethylpyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=517-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kryptopyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kryptopyrrole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62025 | |
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Record name | Kryptopyrrole | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-2,4-dimethyl-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.487 | |
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Record name | 2,4-DIMETHYL-3-ETHYLPYRROLE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339V6S6PPS | |
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Retrosynthesis Analysis
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